3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine
Overview
Description
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Methoxylated Pyrrolinones : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for preparing agrochemicals and medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones, potentially relevant to compounds like 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine.
Fluorescent Sensor for Metal Ions : Research by Darabi et al. (2016) developed a fluorophore with potential application in sensing metal ions like Cu2+ and Fe3+. The structure of this compound, which involves a methoxyphenyl group, suggests possible connections to the chemical structure of 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in designing similar sensors.
Selective Chemosensor for Al(3+) Ions : A study by Maity & Govindaraju (2010) synthesized a pyrrolidine-based fluoroionophore as a selective sensor for aluminum ions. This research highlights the potential of pyrrolidine derivatives in sensing applications.
Synthesis of Antitubercular and Antibacterial Compounds : Bodige et al. (2019) worked on synthesizing pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives with significant antitubercular and antibacterial activities. This indicates the role of compounds similar to 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in pharmaceutical research.
Docking and QSAR Studies for Kinase Inhibitors : In research by Caballero et al. (2011), docking studies of fluorine-containing compounds were conducted to study their potential as kinase inhibitors. This research could be relevant for understanding how modifications to the 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine structure might affect its biological activity.
Serotonin Receptor Study in Alzheimer's Disease : A study by Kepe et al. (2006) used a fluorine-containing compound to study serotonin receptors in Alzheimer's disease patients. This research suggests potential applications of 3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine in neurology and psychiatry.
properties
IUPAC Name |
3-(fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,9,11,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAQCUYTAYKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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